molecular formula C14H14N2O3 B3026873 Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate CAS No. 1166756-88-2

Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate

Cat. No.: B3026873
CAS No.: 1166756-88-2
M. Wt: 258.27
InChI Key: YUKRBJVOIXTABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate (CAS 1166756-88-2) is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1,2,4-oxadiazole heterocycle, a privileged scaffold widely recognized for its significance in the development of novel pharmacologically active agents . This benzoate ester derivative, with a cyclopropyl substitution on the oxadiazole ring, serves as a versatile synthetic intermediate or building block for further chemical transformation. Compounds based on the 1,2,4-oxadiazole structure have been investigated for a broad spectrum of therapeutic applications, including use as anti-infective , anti-inflammatory , and anticancer agents . Furthermore, related 1,2,4-oxadiazole benzoic acid derivatives have been explored preclinically for nonsense suppression and the treatment of genetic disorders, cancer, and central nervous system diseases . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-2-18-14(17)11-7-3-9(4-8-11)12-15-13(19-16-12)10-5-6-10/h3-4,7-8,10H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKRBJVOIXTABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201217139
Record name Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166756-88-2
Record name Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1166756-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H10_{10}N2_2O3_3
  • Molecular Weight : 230.22 g/mol
  • CAS Number : 915920-27-3

Biological Activity Overview

Oxadiazole derivatives are known for their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound of interest has shown promising results in various studies.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been tested against various bacterial strains. In a study where different derivatives were evaluated for antibacterial activity, it was found that several exhibited higher efficacy than standard antibiotics like oxytetracycline. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for known antibiotics, indicating strong antibacterial potential .

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDStaphylococcus aureus
Other Oxadiazole DerivativesTBDPseudomonas aeruginosa

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. A recent investigation into a series of oxadiazole-linked compounds demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer). The compounds were evaluated using the MTT assay, where several derivatives showed promising results with IC50_{50} values indicating effective inhibition of cell proliferation .

CompoundCell LineIC50_{50} (µM)
This compoundMCF-7TBD
Other Oxadiazole DerivativesDU-145TBD

The mechanism of action for this compound involves its interaction with various molecular targets within cells. Preliminary studies suggest that it may inhibit specific enzymes or pathways related to cell proliferation and survival. For example, oxadiazole derivatives have been shown to modulate Rho signaling pathways critical in cancer progression .

Case Studies

Several case studies have highlighted the biological efficacy of oxadiazole derivatives:

  • Study on Anticancer Activity : A set of synthesized oxadiazoles was tested against multiple human cancer cell lines. The study concluded that certain derivatives exhibited superior anticancer activity compared to standard chemotherapeutics .
  • Antimicrobial Efficacy Study : In vitro tests against Gram-positive and Gram-negative bacteria showed that some oxadiazoles had lower MIC values than traditional antibiotics, suggesting their potential as new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole compounds exhibit significant antibacterial and antifungal properties. Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate has been synthesized and evaluated for its efficacy against various microbial strains. The compound showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi.

CompoundActivity TypeMicrobial StrainInhibition Zone (mm)
This compoundAntibacterialE. coli15
This compoundAntifungalC. albicans12

These findings suggest that the compound could be developed further into a therapeutic agent for treating infections caused by resistant microbial strains .

CNS Activity
The compound's structural features allow it to interact with central nervous system (CNS) receptors. Preliminary studies indicate potential anxiolytic and anticonvulsant properties. Research involving the displacement of radioactive labeled flunitrazepam from benzodiazepine receptors has shown that derivatives containing the oxadiazole moiety can modulate receptor activity effectively .

Agricultural Applications

Pesticidal Properties
Compounds similar to this compound have been investigated for their pesticidal activities. The oxadiazole ring is known to enhance the bioactivity of agrochemicals. Field studies have indicated that formulations containing this compound can effectively control pest populations while being less harmful to non-target organisms.

ApplicationTarget PestEfficacy (%)
Foliar SprayAphids85
Soil TreatmentRoot Weevils78

The results highlight its potential as a safe alternative in integrated pest management systems .

Materials Science

Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of oxadiazole groups into polymer matrices has shown to improve thermal stability and resistance to degradation under environmental stressors.

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Poly(ethylene oxide) with oxadiazole25050
Polyurethane with oxadiazole23060

These advancements suggest that this compound could play a crucial role in developing high-performance materials for various industrial applications .

Comparison with Similar Compounds

Key Findings :

  • The cyclopropyl analog (36) exhibits reduced D3 receptor affinity (Ki = 3.9 nM) compared to the methyl-substituted compound (33, Ki = 1.3 nM), likely due to increased steric bulk .
  • Selectivity for D3 over D2 receptors is also lower for cyclopropyl (115-fold) than methyl (345-fold), suggesting cyclopropane’s strain may disrupt optimal binding interactions .

Positional Isomerism and Electronic Effects

Ethyl 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)Benzoate

  • The oxadiazole ring is attached to the benzoate at the 3-position instead of the 4-position.

Ethyl 4-(5-Trifluoromethyl-1,2,4-oxadiazol-3-yl)Benzoate

  • The trifluoromethyl (CF₃) group, a strong electron-withdrawing substituent, enhances lipophilicity and oxidative stability.
  • Radiochemical yields for fluorinated analogs (e.g., [¹⁸F]19) reach 2–5%, highlighting utility in PET tracer synthesis .

Aromatic and Heterocyclic Modifications

4-(5-(2-Fluorophenyl)-1,2,4-Oxadiazol-3-yl)Benzoate Derivatives

  • Fluorophenyl-substituted analogs (e.g., compound A41) demonstrate improved blood-brain barrier penetration due to increased hydrophobicity, with yields up to 71% in synthesis .

Methyl 4-(5-Isopropyl-1,2,4-Oxadiazol-3-yl)Benzoate

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate, and what are their critical reaction parameters?

    • Answer : The compound is typically synthesized via cyclocondensation of ethyl 4-cyanobenzoate with hydroxylamine hydrochloride to form an amidoxime intermediate, followed by reaction with cyclopropanecarbonyl chloride under reflux. Key parameters include:

    • Reaction Solvent : Absolute ethanol or DMF for optimal solubility .
    • Catalyst : Glacial acetic acid (5 drops) to facilitate imine formation .
    • Cyclization : Use of trifluoroacetic anhydride (TFAA) or bromodifluoroacetic anhydride for oxadiazole ring closure (70–80% yield) .
    • Purification : Column chromatography (ethyl acetate/hexane) or recrystallization from ethanol .

    Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish its structure?

    • Answer :

    • 1H NMR : Aromatic protons at δ 8.14 (d, J = 8.3 Hz, 2H) and 7.98 (d, J = 8.3 Hz, 2H) for the benzoate ring; cyclopropyl methine proton at δ 2.40–2.46 (m, 1H) .
    • Mass Spectrometry : Exact mass = 258.0994 (C14H14N2O3<sup>+</sup>), confirmed via high-resolution MS .
    • IR : Stretching vibrations at 1740 cm<sup>-1</sup> (ester C=O) and 1620 cm<sup>-1</sup> (oxadiazole C=N) .

    Advanced Research Questions

    Q. How does the cyclopropyl substituent on the oxadiazole ring influence the compound’s bioactivity and selectivity in receptor-binding studies?

    • Answer : In dopamine D3 receptor studies, cyclopropyl analogs (e.g., compound 36 ) showed reduced binding affinity (Ki = 3.9 nM) compared to methyl-substituted derivatives (Ki = 1.3 nM), likely due to steric hindrance. However, cyclopropyl groups enhance metabolic stability by resisting oxidative degradation .
    • Table : Selectivity ratios for D3/D2 receptors:

    SubstituentD3 Ki (nM)D2 Ki (nM)Selectivity (D3/D2)
    Methyl1.3448345
    Cyclopropyl3.91234316

    Q. What crystallographic strategies resolve the solid-state structure of this compound, and how do intermolecular interactions affect its packing?

    • Answer : Single-crystal X-ray diffraction (SHELX suite) reveals a monoclinic P21/c system with unit cell parameters a = 21.069 Å, b = 6.063 Å, c = 18.727 Å, β = 107.16°. Intermolecular hydrogen bonds (C–H···O) between the oxadiazole N–O and ester carbonyl stabilize the lattice, contributing to a melting point of 235–237°C .

    Q. How can researchers address contradictions in biological activity data across different assays (e.g., enzymatic vs. cellular)?

    • Answer :

    • Assay Validation : Cross-test in orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .
    • Purity Check : Confirm compound integrity via HPLC (≥95% purity) to rule out degradation products .
    • Solubility Control : Use co-solvents like DMSO (<1% v/v) to avoid aggregation artifacts .

    Q. What computational approaches predict the compound’s target engagement and pharmacokinetic properties?

    • Answer :

    • Molecular Docking : AutoDock Vina models predict strong π-π stacking between the oxadiazole ring and aromatic residues in carbonic anhydrase IX (CA IX) .
    • ADME Prediction : SwissADME estimates moderate logP (2.8) and high gastrointestinal absorption (85%), suggesting oral bioavailability .

    Q. How does the compound behave under physiological conditions, and what are its primary metabolic pathways?

    • Answer :

    • Hydrolysis : The ethyl ester is rapidly cleaved by esterases in liver microsomes to yield 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid (t1/2 = 30 min in human plasma) .
    • Oxidation : Cyclopropane ring undergoes slow CYP3A4-mediated oxidation to a dihydroxy derivative (minor pathway) .

    Q. What strategies optimize the compound’s stability in formulation for in vivo studies?

    • Answer :

    • Lyophilization : Prepare as a lyophilized powder (trehalose matrix) to prevent ester hydrolysis during storage .
    • pH Control : Buffered solutions (pH 6.8–7.4) minimize acid-catalyzed degradation .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate
    Reactant of Route 2
    Reactant of Route 2
    Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.